molecular formula H20Na3O14P B082587 Trisodium phosphate decahydrate CAS No. 10361-89-4

Trisodium phosphate decahydrate

Cat. No.: B082587
CAS No.: 10361-89-4
M. Wt: 344.09 g/mol
InChI Key: AGXLJXZOBXXTBA-UHFFFAOYSA-K
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Description

Trisodium phosphate decahydrate is an inorganic compound with the chemical formula Na₃PO₄·10H₂O. It is a white, crystalline solid that is highly soluble in water, producing an alkaline solution. This compound is commonly used as a cleaning agent, builder, lubricant, food additive, stain remover, and degreaser .

Preparation Methods

Trisodium phosphate decahydrate is typically produced by neutralizing phosphoric acid with sodium carbonate, which results in the formation of disodium hydrogen phosphate. This intermediate is then reacted with sodium hydroxide to produce trisodium phosphate. The reaction conditions involve boiling sodium carbonate with the stoichiometric amount of phosphoric acid and subsequently adding sodium hydroxide to the disodium salt formed .

Chemical Reactions Analysis

Trisodium phosphate decahydrate undergoes various chemical reactions, including:

    Hydrolysis: In water, it dissociates into sodium ions and phosphate ions, creating an alkaline solution.

    Precipitation: It reacts with calcium and magnesium ions to form insoluble phosphates, which is useful in water treatment.

    Neutralization: It can neutralize acids, forming sodium salts and water.

Common reagents used in these reactions include acids like hydrochloric acid and bases like sodium hydroxide. Major products formed from these reactions include sodium salts and water .

Scientific Research Applications

Trisodium phosphate decahydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trisodium phosphate decahydrate involves its ability to dissociate in water, releasing sodium and phosphate ions. These ions interact with various molecular targets, such as calcium and magnesium ions, to form insoluble precipitates. This property is particularly useful in water treatment, where it helps to remove hardness by precipitating calcium and magnesium ions .

Comparison with Similar Compounds

Trisodium phosphate decahydrate can be compared with other similar compounds, such as:

    Monosodium phosphate (NaH₂PO₄): Used as a laxative and in food processing.

    Disodium phosphate (Na₂HPO₄): Used in food processing and as a buffering agent.

    Tripotassium phosphate (K₃PO₄): Used in food processing and as a buffering agent.

This compound is unique due to its high alkalinity and effectiveness as a cleaning agent and water treatment chemical .

Properties

IUPAC Name

trisodium;phosphate;decahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Na.H3O4P.10H2O/c;;;1-5(2,3)4;;;;;;;;;;/h;;;(H3,1,2,3,4);10*1H2/q3*+1;;;;;;;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXLJXZOBXXTBA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H20Na3O14P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065054
Record name Trisodium phosphate decahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10361-89-4
Record name Phosphoric acid, trisodium salt, decahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisodium phosphate decahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, trisodium salt, decahydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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